Ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate
CAS No.: 17355-75-8
Cat. No.: VC0188018
Molecular Formula: C18H16N2O2
Molecular Weight: 292.33184
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 17355-75-8 |
---|---|
Molecular Formula | C18H16N2O2 |
Molecular Weight | 292.33184 |
IUPAC Name | ethyl 1,5-diphenylpyrazole-3-carboxylate |
Standard InChI | InChI=1S/C18H16N2O2/c1-2-22-18(21)16-13-17(14-9-5-3-6-10-14)20(19-16)15-11-7-4-8-12-15/h3-13H,2H2,1H3 |
SMILES | CCOC(=O)C1=NN(C(=C1)C2=CC=CC=C2)C3=CC=CC=C3 |
Introduction
Chemical Structure and Identification
Ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate is characterized by a five-membered pyrazole ring with two nitrogen atoms in adjacent positions. The compound features two phenyl rings attached at positions 1 and 5 of the pyrazole core, while an ethyl carboxylate functional group is positioned at carbon-3.
Structural Identifiers
Identifier Type | Value |
---|---|
Molecular Formula | C₁₈H₁₆N₂O₂ |
Molecular Weight | 292.3 g/mol |
InChI | InChI=1S/C18H16N2O2/c1-2-22-18(21)16-13-17(14-9-5-3-6-10-14)20(19-16)15-11-7-4-8-12-15 |
InChIKey | UVRLSBWBUBLBMP-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1=NN(C(=C1)C2=CC=CC=C2)C3=CC=CC=C3 |
The compound's structure features two benzene rings, providing significant steric bulk, while the ester group contributes to its potential reactivity and physical properties .
Physical Properties
The physical properties of ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate are important for understanding its behavior in various chemical and biological systems.
Property | Value |
---|---|
Physical Appearance | White solid |
Yield (in reported synthesis) | 85% |
Creation Date (PubChem) | 2006-10-26 |
Last Modified (PubChem) | 2025-04-05 |
The compound appears as a white solid under standard conditions, indicative of its stability and crystalline nature .
Spectroscopic Characterization
Spectroscopic data provides crucial information about the structural features and purity of ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate, serving as a fingerprint for identification and quality control.
Infrared Spectroscopy
IR spectroscopy reveals characteristic absorption bands that correspond to specific functional groups within the molecule:
Wavenumber (cm⁻¹) | Assignment |
---|---|
1700 | C=O stretching (ester) |
1599 | Aromatic C=C stretching |
1253 | C-O stretching |
1197 | C-N stretching |
922 | Aromatic C-H bending |
The strong absorption at 1700 cm⁻¹ is particularly diagnostic of the ethyl carboxylate group, confirming its presence in the molecular structure .
Mass Spectrometry
Mass spectrometry data would typically show the molecular ion peak corresponding to the molecular weight of 292.3 g/mol, along with fragmentation patterns characteristic of the compound's structure.
Synthetic Approaches
Related Synthetic Studies
The synthesis of related compounds involves reaction of furandione derivatives with hydrazine compounds. For instance, 4-ethoxycarbonyl-5-phenyl-2,3-furandione reacted with N-benzylidene-N′-phenyl hydrazine produces 1,5-diphenyl-1H-pyrazole-3,4-dicarboxylic acid-4-ethyl ester . This suggests that similar approaches could be utilized for synthesizing ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate with appropriate modifications to the reaction conditions and starting materials.
Research indicates a synthesis yield of approximately 85% for ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate, suggesting efficient synthetic pathways have been developed .
Chemical Reactivity and Transformations
Ester Functionality Reactions
The ethyl carboxylate group at position 3 provides a site for various chemical transformations, including:
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Hydrolysis to form the corresponding carboxylic acid
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Transesterification to form different esters
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Amidation to form amide derivatives
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Reduction to form alcohols or aldehydes
Related Compound Transformations
Research on related compounds provides insight into potential reactivity patterns. For example, 1,5-diphenyl-1H-pyrazole-3,4-dicarboxylic acid-4-ethyl ester can be converted to its acid chloride, which subsequently reacts with various alcohols or N-nucleophiles to form corresponding esters or amide derivatives . These transformation patterns might be applicable to ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate as well, particularly involving the ester functionality.
Studies indicate that decarboxylation of 1,5-diphenyl-1H-pyrazole-3,4-dicarboxylic acid-4-ethyl ester yields ethyl 1,5-diphenylpyrazole-4-carboxylate, suggesting similar transformations might be possible with the 3-carboxylate isomer .
Structural Variations and Derivatives
Positional Isomers
A significant structural variation is the positional isomer ethyl 1,5-diphenyl-1H-pyrazole-4-carboxylate, which differs from the compound of interest by the position of the ethyl carboxylate group (position 4 versus position 3). This isomer has been described as having a molecular weight of 292.33200 g/mol and a density of 1.14g/cm³ .
Functional Group Modifications
Research on similar pyrazole derivatives indicates various functional group modifications that could potentially be applied to ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate:
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Substitution on the phenyl rings with various groups (halogens, nitro groups, etc.)
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Replacement of the ethyl group with other alkyl or aryl groups
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Conversion of the ester to other functional groups (acids, amides, nitriles)
For example, ethyl 1-(4-fluorophenyl)-5-phenyl-1H-pyrazole-3-carboxylate represents a derivative with a fluoro substituent on one of the phenyl rings .
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